molecular formula C10H4F2N2 B2628490 6,8-Difluoroquinoline-3-carbonitrile CAS No. 71083-55-1

6,8-Difluoroquinoline-3-carbonitrile

Cat. No. B2628490
CAS RN: 71083-55-1
M. Wt: 190.153
InChI Key: ZSIDBZGYDGHXOA-UHFFFAOYSA-N
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Description

6,8-Difluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4F2N2 . It is a derivative of quinoline, a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of 6,8-Difluoroquinoline-3-carbonitrile and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 6,8-Difluoroquinoline-3-carbonitrile consists of a quinoline ring system with two fluorine atoms at positions 6 and 8 and a carbonitrile group at position 3 .

Scientific Research Applications

  • Synthesis and Reactivity : A study by Elkholy and Morsy (2006) focuses on the synthesis of tetrahydropyrimido quinoline derivatives and examines their reactivity towards different reagents. This research has implications for the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Elkholy & Morsy, 2006).

  • Inhibition of Kinase Activity : Wissner et al. (2003) synthesized 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives, which act as inhibitors of EGFR and HER-2 kinases. These compounds have significant implications for cancer treatment, as they show potential in inhibiting tyrosine kinase activity (Wissner et al., 2003).

  • Optoelectronic and Charge Transport Properties : A 2020 study by Irfan et al. explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, demonstrating their potential as efficient multifunctional materials. This research is crucial for the development of novel materials in optoelectronics and other related fields (Irfan et al., 2020).

  • Chemical Transformations : Ibrahim and El-Gohary (2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile, a related compound, under nucleophilic conditions. This study is important for understanding the chemical behavior of such compounds, which can lead to the creation of various heterocyclic systems with potential applications in chemistry and drug development (Ibrahim & El-Gohary, 2016).

  • Fluorescence and Chemosensing Applications : Research by Zhang et al. (2021) on 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives showed their potential in fluorescence and mechanofluorochromic activities. These compounds could be useful in encryption of important information and as fluorescent materials (Zhang et al., 2021).

  • Chemosensors for Metal Ion Detection : Shally et al. (2020) developed novel chemosensors for the selective recognition of toxic Pd2+ ions. This has implications for environmental monitoring and industrial processes (Shally et al., 2020).

  • Pharmaceutical Applications : Green et al. (2007) studied inhibitors of Tpl2 kinase and TNF-alpha production. Their research on 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles provided insights into anti-inflammatory drugs and treatments for diseases like rheumatoid arthritis (Green et al., 2007).

properties

IUPAC Name

6,8-difluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIDBZGYDGHXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoroquinoline-3-carbonitrile

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